molecular formula C18H18N2O2S B5086261 2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-oxadiazole

2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B5086261
M. Wt: 326.4 g/mol
InChI Key: PQXIXMNBRCKEEM-UHFFFAOYSA-N
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Description

2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agriculture. The unique structure of this compound, which includes a phenyl group, a phenoxybutylsulfanyl group, and an oxadiazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phenoxybutylsulfanyl group: This step involves the nucleophilic substitution reaction where a phenoxybutylsulfanyl moiety is introduced to the oxadiazole ring.

    Final assembly: The phenyl group is then attached to the oxadiazole ring through various coupling reactions.

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity while minimizing reaction times and by-products.

Chemical Reactions Analysis

2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-oxadiazole undergoes several types of chemical reactions:

    Oxidation: The sulfur atom in the phenoxybutylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

    Substitution: The phenyl and phenoxybutylsulfanyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The phenoxybutylsulfanyl group and the oxadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other biological effects depending on the target.

Comparison with Similar Compounds

2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds such as:

    2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of an oxadiazole ring, which can lead to different chemical properties and biological activities.

    2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-triazole:

    2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-pyrazole: The pyrazole ring offers unique properties that can be exploited in various chemical and biological contexts.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(4-phenoxybutylsulfanyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-9-15(10-4-1)17-19-20-18(22-17)23-14-8-7-13-21-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXIXMNBRCKEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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